Technical Guide: Chemical Properties and Stability of 5,5-Bis(bromomethyl)-1,3-dioxane
Technical Guide: Chemical Properties and Stability of 5,5-Bis(bromomethyl)-1,3-dioxane
The following technical guide details the chemical properties, synthesis, and stability profile of 5,5-Bis(bromomethyl)-1,3-dioxane and its functional derivatives.
Executive Summary
5,5-Bis(bromomethyl)-1,3-dioxane represents a specialized class of heterocyclic acetals derived from 2,2-bis(bromomethyl)-1,3-propanediol (dibromoneopentyl glycol). While the parent formaldehyde acetal (often termed dibromoneopentyl glycol formal) exists, the 2,2-dimethyl (acetone ketal) and 2-phenyl (benzaldehyde acetal) derivatives are the thermodynamically preferred forms for isolation and storage due to enhanced lipophilicity and hydrolytic stability.
This guide focuses on the core neopentyl bromide scaffold embedded within the 1,3-dioxane ring. This structural motif imparts unique chemical inertness toward nucleophilic substitution (
Physicochemical Profile
The following data characterizes the 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane (CAS: 43153-20-4), which serves as the standard reference standard for this compound class due to its commercial availability and stability.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 302.00 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 65–67 °C (Typical for dimethyl derivative) |
| Boiling Point | ~140 °C at 15 mmHg (Predicted) |
| Solubility | Soluble in DCM, Chloroform, Toluene, Acetone; Insoluble in Water |
| Partition Coefficient (LogP) | 2.1 (Calculated) |
| Core Reactivity | Neopentyl Hindrance: Bromine displacement is sterically retarded.Acetal Lability: Hydrolyzes in aqueous acid (pH < 4).[1] |
Critical Note on CAS Identity: Researchers must distinguish this compound from Bis(2-bromoethyl) ether (CAS 5414-19-7), which is a linear ether often conflated in automated databases. The cyclic dioxane structure is distinct in both reactivity and application.
Synthesis & Manufacturing Protocol
The synthesis of 5,5-bis(bromomethyl)-1,3-dioxanes proceeds via the acid-catalyzed condensation of 2,2-bis(bromomethyl)-1,3-propanediol with a carbonyl compound (formaldehyde, acetone, or benzaldehyde).
Standard Operating Procedure (SOP): Acetalization
Reagents:
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Substrate: 2,2-Bis(bromomethyl)-1,3-propanediol (1.0 eq)
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Carbonyl Source: Acetone (Excess/Solvent) or Paraformaldehyde (1.1 eq)
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Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
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Solvent: Toluene or Benzene (for azeotropic water removal)
Protocol:
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Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
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Charging: Charge the flask with the diol, solvent, and carbonyl source.
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Catalysis: Add p-TsOH and heat to reflux.
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Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 2–4 hours).
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Workup: Cool to room temperature. Neutralize with saturated
. Wash the organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from hexane/ethanol or distill under reduced pressure.
Synthesis Pathway Diagram
The following diagram illustrates the condensation pathway and potential side reactions.
Caption: Acid-catalyzed condensation of dibromoneopentyl glycol with carbonyls to form the 1,3-dioxane ring.
Chemical Stability & Reactivity
The stability of 5,5-bis(bromomethyl)-1,3-dioxane is defined by two competing structural features: the neopentyl bromide motif and the acetal ring.
A. Neopentyl Steric Hindrance (The "Inert" Bromine)
The bromomethyl groups at the C5 position are "neopentyl-like," meaning the carbon bearing the bromine is adjacent to a quaternary carbon.
-
Mechanism:
nucleophilic substitution is severely retarded due to steric hindrance from the -branching. The nucleophile cannot easily access the antibonding orbital. -
Implication: These bromines are chemically robust . They do not easily undergo hydrolysis or substitution under mild conditions, making the molecule stable in biological media unless specific high-energy conditions (e.g., high temperature, super-nucleophiles) are applied.
B. Acetal Hydrolytic Stability
The 1,3-dioxane ring is an acetal, rendering it sensitive to pH.
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Acidic Conditions (pH < 4): Rapid hydrolysis occurs, reversing the synthesis to yield the parent diol and carbonyl.
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Basic/Neutral Conditions (pH > 7): Highly stable. The ring survives nucleophilic attack, reduction (e.g.,
), and oxidation.
Hydrolysis Mechanism Diagram
Caption: Acid-catalyzed hydrolysis pathway leading to ring cleavage and regeneration of the diol.
Applications in Research & Development
Flame Retardants
The high bromine content (approx. 50-60% by weight) makes these compounds effective flame retardants. They function in the gas phase by releasing bromine radicals that quench the combustion radical chain reaction.[2] The thermal stability of the dioxane ring allows it to be processed into polymers (e.g., polypropylene) without premature degradation.
Polymer Cross-Linking
While the neopentyl bromines are sluggish, they can be forced to react with strong nucleophiles (e.g., thiols, amines) at elevated temperatures. This allows 5,5-bis(bromomethyl)-1,3-dioxane to act as a latent cross-linker , where cross-linking only occurs during a high-temperature curing step, preventing premature gelation.
Drug Delivery Systems
The acid-labile nature of the 1,3-dioxane ring is exploited in pH-sensitive drug delivery. The dioxane moiety can serve as a "cleavable linker" that remains stable in the blood (pH 7.4) but degrades in the acidic environment of the endosome (pH 5.0) or tumor microenvironment.
Handling & Safety Profile
Researchers must handle this compound with protocols established for alkyl bromides and organic acetals .
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Hazards:
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Skin/Eye Irritant: Causes irritation upon contact.
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Potential Carcinogen: The precursor, 2,2-bis(bromomethyl)-1,3-propanediol, is classified as "Reasonably Anticipated to be a Human Carcinogen" (NTP). Treat the dioxane derivative with equivalent caution.
-
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Avoid acidic vapors which may trigger hydrolysis.
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Disposal: Incineration in a chemical waste facility equipped with a scrubber for hydrogen bromide (HBr).
References
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National Toxicology Program (NTP). (1996). Toxicology and Carcinogenesis Studies of 2,2-Bis(bromomethyl)-1,3-propanediol (FR-1138) in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 452. Link
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PubChem. (2025). 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane Compound Summary. National Library of Medicine. Link
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PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. Link
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Thieme Chemistry. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Hal/X and O/O, S, Se, Te. Georg Thieme Verlag. Link
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BenchChem. (2025).[3] 1,3-Dioxane Ring Stability and Hydrolysis Protocols. Link
